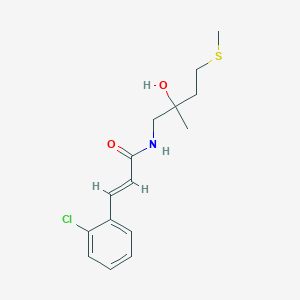

4-乙氧基-3-氟-N-(2-(4-甲基哌嗪-1-基)-2-(噻吩-3-基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

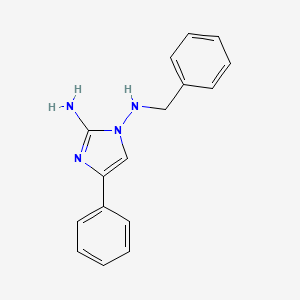

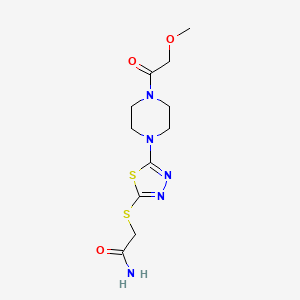

The compound "4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the sulfonamide, fluorine, ethoxy, and thiophene moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related benzenesulfonamide derivatives, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage through the reaction of a suitable amine with a benzenesulfonyl chloride. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as described in paper involves the preparation of key intermediates followed by their coupling with 4-hydrazinobenzenesulfonamide. Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives involves the introduction of substituents at specific positions on the phenyl ring. These methods could potentially be adapted for the synthesis of the compound , with the appropriate selection of starting materials and reaction conditions to introduce the ethoxy, fluorine, methylpiperazine, and thiophene groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups that influence the molecule's properties and interactions. The presence of a fluorine atom, as seen in some of the compounds discussed in papers and , can significantly affect the molecule's electronic distribution and reactivity due to the electronegativity of fluorine. The introduction of a thiophene ring, as in the chemosensor for silver ion , can contribute to the molecule's ability to participate in intramolecular charge transfer (ICT), which may also be relevant for the compound .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions, depending on their substituents. For instance, the presence of a tertiary amino function in the molecule described in paper allows for the removal of the substituent by acid treatment, which could be a useful feature in the context of analytical derivatization. The reactivity of the sulfonamide group itself can also be modulated by the nature of the substituents on the benzene ring, which can influence the acidity of the sulfonamide hydrogen and its ability to form hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are largely determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, acidity, and ability to interact with biological targets. For example, the introduction of methoxy groups can increase the lipophilicity of the molecule , while the presence of a fluorine atom can enhance the selectivity of the compound towards certain enzymes . The compound "4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide" is expected to have unique properties due to the combination of its substituents, which could be explored through experimental studies.

科学研究应用

合成和表征

苯磺酰胺及其衍生物通过各种化学反应合成,其结构使用紫外-可见光谱、傅里叶变换红外光谱、1H NMR、13C NMR 和 MALDI-TOF 质谱等技术表征。这些化合物表现出独特的光物理和光化学性质,由于其良好的荧光性质、高单线态氧量子产率和适当的光降解量子产率,使其可用于癌症治疗等光动力疗法应用 (Pişkin, Canpolat, & Öztürk, 2020)。

分子结构

类似化合物的晶体结构揭示了分子结构对其性质的影响。例如,受 C—H⋯πaryl 相互作用和 C—H⋯O 分子间相互作用影响的超分子结构可以分别导致形成二维和三维结构,这对于理解它们的相互作用和稳定性至关重要 (Rodrigues 等人,2015)。

抑制活性

具有苯磺酰胺骨架的化合物已被评估其对环氧合酶-2 (COX-2) 等酶的抑制活性,显示出治疗类风湿性关节炎、骨关节炎和急性疼痛等疾病的潜力。氟原子的引入显着提高了 COX1/COX-2 选择性,从而鉴定了有效、高度选择性和口服活性 COX-2 抑制剂 (Hashimoto 等人,2002)。

抗菌活性

苯磺酰胺衍生物已证明具有很高的抗分枝杆菌 smegmatis 活性,表明它们具有作为抗菌剂的潜力。此类化合物中的结构多样性允许进行靶向修饰以增强其抗菌功效 (Yolal 等人,2012)。

材料科学中的应用

取代的噻吩通常是苯磺酰胺衍生物的一部分,在生物活性方面和材料科学应用中表现出广泛的应用。由于其独特的电子特性,它们被用于有机电子产品中,包括薄膜晶体管、有机场效应晶体管和太阳能电池 (Nagaraju 等人,2018)。

属性

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O3S2/c1-3-26-19-5-4-16(12-17(19)20)28(24,25)21-13-18(15-6-11-27-14-15)23-9-7-22(2)8-10-23/h4-6,11-12,14,18,21H,3,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIREQXMBCJDRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2523160.png)

![Ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-8-yl]benzoate](/img/structure/B2523163.png)

![N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2523165.png)

![N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2523168.png)

![2-(2-(Diethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2523171.png)